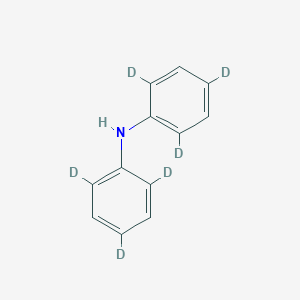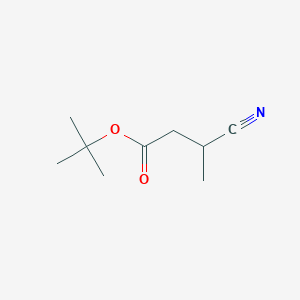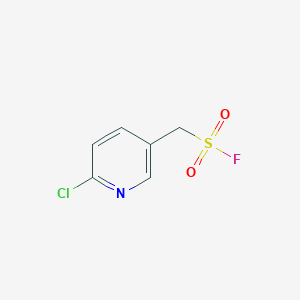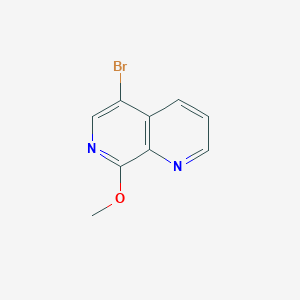![molecular formula C7H3BrF3N3 B1448334 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1021923-54-5](/img/structure/B1448334.png)
7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Overview
Description
“7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” is a chemical compound with the CAS Number: 1021923-54-5 . It has a molecular weight of 266.02 and is typically stored at 4 degrees Celsius . It is usually in the form of a powder .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H3BrF3N3/c8-4-1-2-14-5(3-4)12-13-6(14)7(9,10)11/h1-3H . This indicates that the compound contains seven carbon atoms, three hydrogen atoms, one bromine atom, three fluorine atoms, and three nitrogen atoms .Physical And Chemical Properties Analysis
This compound is typically in the form of a powder . It has a molecular weight of 266.02 and is usually stored at 4 degrees Celsius .Scientific Research Applications
Pharmaceutical Applications
Triazolopyridines, the family of compounds to which 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine belongs, are known for their wide range of biological activities . They have been used in the development of various pharmaceuticals, including antibacterial , antifungal , anxiolytic , and antithrombotic agents .
Inhibitors in Medicinal Chemistry
Triazolopyridines act as inhibitors of mitogen-activated protein (MAP) kinases . These compounds can be used to regulate the activity of MAP kinases, which play crucial roles in cellular processes such as growth, differentiation, and apoptosis.
Anti-Inflammatory Agents
Triazolopyridines have also been used as anti-inflammatory agents . They can help reduce inflammation in the body, which is beneficial in the treatment of diseases such as arthritis and asthma.
Antiproliferative Agents
These compounds have shown potential as antiproliferative agents , which can inhibit the growth and spread of cells, particularly cancer cells. This makes them valuable in cancer research and treatment.
Growth Hormone Secretagogues
Triazolopyridines can act as growth hormone secretagogues . These are substances that stimulate the secretion of growth hormone, which can be useful in treating growth hormone deficiencies.
Synthesis and Structural Analysis
The synthesis and structural analysis of triazolopyridines, including 7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, is a significant area of research . Understanding the structure and properties of these compounds can lead to the development of new materials and drugs.
Organic Electronics
Research in the area of triazolopyridines has also focused on applications such as organic electronics. These compounds can be used in the development of organic light-emitting diodes (OLEDs), solar cells, and other electronic devices.
Photocatalysis
Triazolopyridines have been studied for their potential use in photocatalysis. Photocatalysis is a process that uses light to speed up a reaction, and it has applications in areas such as environmental remediation and solar energy conversion.
Safety and Hazards
Future Directions
While specific future directions for “7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” are not mentioned in the search results, it is noted that many novel applications of trifluoromethylpyridine (TFMP) derivatives are expected to be discovered in the future . Given the structural similarity, this could suggest potential future applications for “7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine” as well.
properties
IUPAC Name |
7-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-14-5(3-4)12-13-6(14)7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGHKULKAFKZIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2C(F)(F)F)C=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
1021923-54-5 | |
| Record name | 7-bromo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448258.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1448260.png)
![2-[(4-bromobenzyl)thio]-4,5-dihydro-1H-imidazole hydrobromide](/img/structure/B1448261.png)
![5-(Benzo[d]thiazol-2-yl)thiophene-2-carbonyl chloride](/img/structure/B1448263.png)
![tert-butyl N-[1-(furan-2-yl)-3-methoxypropyl]carbamate](/img/structure/B1448264.png)
![1-[(2-Amino-1,3-thiazol-4-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B1448268.png)

![3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid](/img/structure/B1448271.png)
![5-Bromopyrazolo[1,5-A]pyridine-2-carboxylic acid](/img/structure/B1448272.png)
